Domatinostat vs. Romidepsin: Divergent Cell Cycle Arrest Phenotype in Cutaneous T-Cell Lymphoma
In a direct head-to-head comparison using six different cutaneous T-cell lymphoma (CTCL) cell lines, Domatinostat (4SC-202) induced accumulation of cells in the G2/M phase of the cell cycle, whereas romidepsin (FK228)—an FDA-approved class I HDAC inhibitor—did not produce G2/M arrest at biologically equivalent doses [1]. Notably, Domatinostat-induced G2/M arrest occurred at concentrations that produced minimal changes in histone acetylation and histone methylation, and the effect was shown to be independent of de novo transcription, HDAC1 expression, and LSD1 expression [1]. An in vitro tubulin polymerization assay confirmed that Domatinostat directly inhibits microtubule formation, establishing that this G2/M arrest arises from microtubule-destabilizing activity unrelated to its canonical HDAC/LSD1 target engagement [1].
| Evidence Dimension | Induction of G2/M cell cycle arrest in CTCL cells |
|---|---|
| Target Compound Data | Yes—robust G2/M accumulation observed at concentrations with minimal histone acetylation/methylation changes |
| Comparator Or Baseline | Romidepsin (FK228): No G2/M arrest observed at biologically equivalent doses |
| Quantified Difference | Qualitative phenotypic divergence (presence vs. absence of G2/M arrest) attributable to off-target microtubule destabilization |
| Conditions | Six CTCL cell lines; MTS proliferation assays; flow cytometry with propidium iodide staining; in vitro tubulin polymerization assay |
Why This Matters
This demonstrates that Domatinostat cannot be functionally substituted by romidepsin in CTCL models due to a mechanistically distinct, transcription-independent G2/M arrest phenotype, which would alter experimental outcomes and confound comparative analysis.
- [1] Butelmann T, et al. Comparison of romidepsin (FK228) and domatinostat (4SC-202) in cutaneous T-cell lymphoma reveals distinct modes of action independent of HDAC/LSD1 inhibition. University of Würzburg OPUS Publication, 2019. View Source
